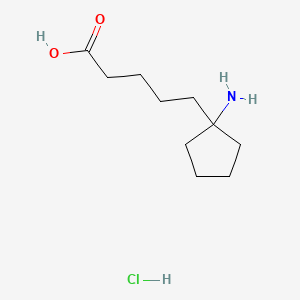
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a hydrochloride salt form of 5-(1-aminocyclopentyl)pentanoic acid, which features a cyclopentane ring substituted with an amino group and a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Aminocyclopentane Ring: The cyclopentane ring is functionalized with an amino group through a series of reactions, often starting with cyclopentanone and converting it to 1-aminocyclopentane.
Chain Extension: The amino-substituted cyclopentane is then subjected to chain extension reactions to introduce the pentanoic acid moiety. This can be achieved through various organic reactions, such as alkylation or acylation.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(1-Aminocyclopentyl)acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of pentanoic acid.
Cyclopentolate: An anticholinergic compound with a cyclopentane ring and different functional groups.
Uniqueness
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is unique due to its specific combination of a cyclopentane ring with an amino group and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
5-(1-aminocyclopentyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-10(7-3-4-8-10)6-2-1-5-9(12)13;/h1-8,11H2,(H,12,13);1H |
InChIキー |
IYBGQGWBTGBQCY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCCCC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



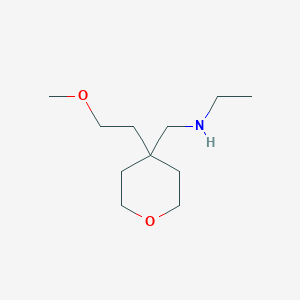
![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)
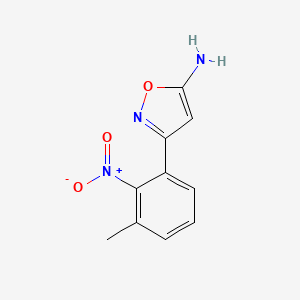
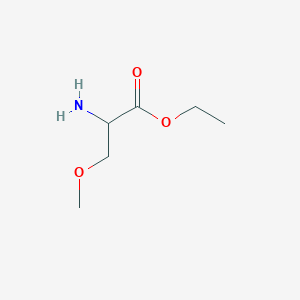

![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)

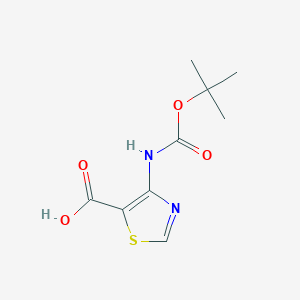
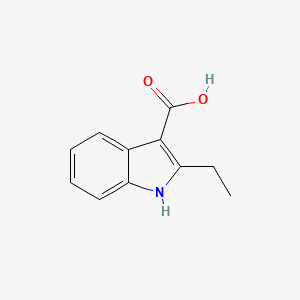
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
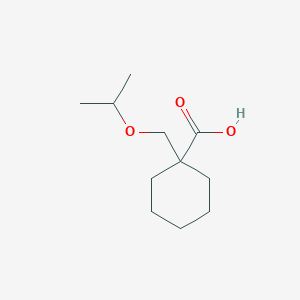
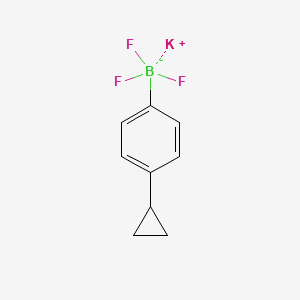
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)
